![molecular formula C22H17NO3 B14226626 N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-69-0](/img/structure/B14226626.png)
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide is a complex organic compound with the molecular formula C22H17NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-acetylphenylbenzamide with 2-hydroxybenzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is one of the methods used for large-scale production .
化学反应分析
Types of Reactions
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, saturated derivatives, and substituted benzamides, which have various applications in pharmaceuticals and materials science .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
作用机制
The mechanism of action of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
相似化合物的比较
Similar Compounds
N-(4-Hydroxyphenyl)maleimide: Known for its thermal stability and applications in polymer science.
Phenoxyacetamide Derivatives: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
属性
CAS 编号 |
531492-69-0 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-[4-[3-(2-hydroxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20-9-5-4-6-16(20)12-15-21(25)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15,24H,(H,23,26) |
InChI 键 |
FROYLVHHZQWCSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


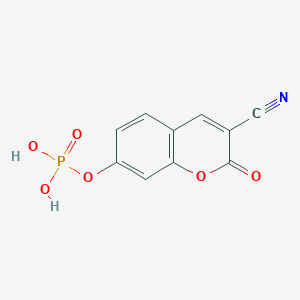
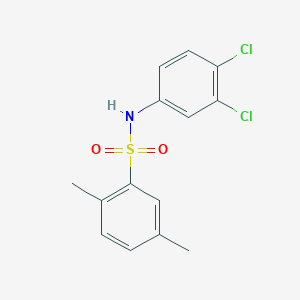
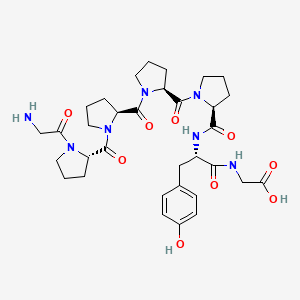
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
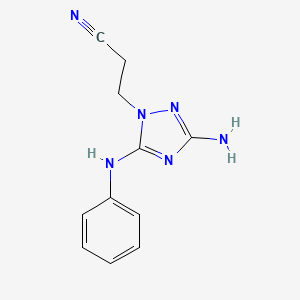
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
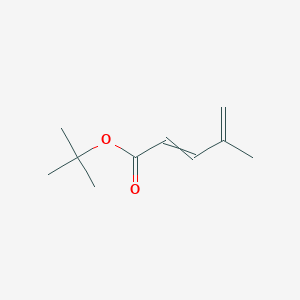

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

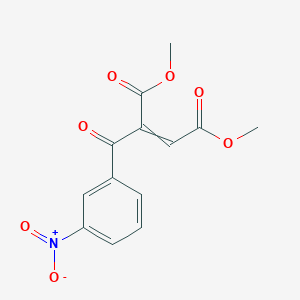
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
